molecular formula C9H4F3NO2 B1353571 6-Trifluoromethylisatin CAS No. 343-69-1

6-Trifluoromethylisatin

Cat. No. B1353571
CAS RN: 343-69-1
M. Wt: 215.13 g/mol
InChI Key: CYVMRSKFRIKMQL-UHFFFAOYSA-N
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Description

6-Trifluoromethylisatin is a chemical compound with the molecular formula C9H4F3NO2 . It is a derivative of isatin, a heterocyclic compound .


Synthesis Analysis

The synthesis of 6-Trifluoromethylisatin has been reported in various scientific publications . The preparation involves specific chemical reactions and conditions, which have been detailed in these papers .


Molecular Structure Analysis

The molecular structure of 6-Trifluoromethylisatin consists of nine carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms . More detailed structural analysis can be found in the referenced scientific literature .


Chemical Reactions Analysis

6-Trifluoromethylisatin can participate in various chemical reactions. For instance, it has been used in the synthesis of other complex organic compounds . The exact reactions it undergoes depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

6-Trifluoromethylisatin has specific physical and chemical properties. For example, it is soluble in most organic solvents such as acetonitrile, chloroform, and methanol, and it is insoluble in water.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Novel Synthesis : 6-Trifluoromethylisatin has been used as an intermediate in the synthesis of growth hormone secretagogues like SM-130686. This synthesis is notable for its efficiency and requires minimal purification steps (Hume, Tokunaga, & Nagata, 2002).
  • In Synthesis of Organic Compounds : It has also played a role in the synthesis of various organic compounds, such as 2,4,6-triarylpyridines, which have a broad spectrum of biological and pharmaceutical properties (Maleki, 2015).
  • Role in Trifluoromethylation : The trifluoromethyl group, often present in 6-Trifluoromethylisatin, is significant in drug discovery due to its ability to enhance therapeutic profiles of molecules. This group has seen increasing attention in pharmaceuticals, agrochemicals, and material chemistry (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Biological and Medicinal Research

  • Multicomponent Reactions for Drug Discovery : 6-Trifluoromethylisatin has been involved in multicomponent reactions, particularly in the creation of spirooxindoles, which are significant in drug discovery due to their extensive biological activity (Ryzhkova, Kalashnikova, & Elinson, 2021).
  • Trifluoromethylation in Pharmaceutical Agents : The process of trifluoromethylation, where a trifluoromethyl group is added to molecules, is widely used in pharmaceutical research to adjust drug properties. This method can enhance drug efficacy, improve cellular permeability, and increase resistance to oxidative metabolism (Nagib & MacMillan, 2011).

Safety And Hazards

6-Trifluoromethylisatin may cause respiratory irritation, be harmful if swallowed, and cause skin and eye irritation . More detailed safety and hazard information can be found in the referenced safety data sheets .

properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVMRSKFRIKMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450915
Record name 6-Trifluoromethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Trifluoromethylisatin

CAS RN

343-69-1
Record name 6-Trifluoromethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Example 5): 1'-(2-chloro-4-bromobenzyl)-6'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid, m.p. 299°-301° C., starting from 1-(2-chloro-4-bromobenzyl)-6-trifluoromethylindoline-2,3-dione (itself obtained as a solid, m.p. 132°-134° C., by reaction of 2-chloro-4-bromobenzyl bromide with 6-trifluoromethylindoline-2,3-dione in an analogous manner to that described for the starting material in Example 1).
Name
1'-(2-chloro-4-bromobenzyl)-6'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-chloro-4-bromobenzyl)-6-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Simet - The Journal of Organic Chemistry, 1963 - ACS Publications
… The 6-trifluoromethylisatin (I), a valuable intermediate for the preparation of 7-trifluoromethylquinoline derivatives, has not been described to date. The Sandmeyer method yields none …
Number of citations: 12 pubs.acs.org
JC Kellett Jr, WL Paul - The Journal of Organic Chemistry, 1963 - ACS Publications
Experimental6 (2-Nitro-a,«, a-trifluoro-4-tolyl (acetic Acid (III).—A 5.4-g. sample (0.24 g.-atom) of sodium was dissolved in 200 cc. of absolute ethanol and 38.7 g.(0.24 mole) of ethyl …
Number of citations: 1 pubs.acs.org
PM Maginnity, CA Gaulin - Journal of the American Chemical …, 1951 - ACS Publications
By Paul M. Maginnity and Camille A. Gaulin o-, m-and p-aminobenzotrifluoride havebeen converted into 7-, 4-and5-trifluoromethylisatin, respectively, through the corresponding …
Number of citations: 33 pubs.acs.org
T Tokunaga, WE Hume, T Umezome… - Journal of medicinal …, 2001 - ACS Publications
… Fortunately, this was easily separated from the isomer 1-diethylaminoethyl-4-iodo-6-trifluoromethylisatin, and more importantly, compound 30 showed comparable activity (EC 50 = 310 …
Number of citations: 301 pubs.acs.org
P Hewawasam, NA Meanwell, VK Gribkoff… - Bioorganic & Medicinal …, 1997 - Elsevier
… Addition of an aryl Grignard reagent to the sodium salt of isatin or 6-trifluoromethylisatin in THF gave the corresponding 3-aryl-3-hydroxyindol-2-ones 4a–c in 80–90% yield. …
Number of citations: 82 www.sciencedirect.com
ET Mcbee, S Resconich, LR Belohlav… - The Journal of Organic …, 1963 - ACS Publications
… The 6-trifluoromethylisatin (I), a valuable intermediate for the preparation of 7-trifluoromethylquinoline derivatives, has not been described to date. The Sandmeyer method yields none …
Number of citations: 19 pubs.acs.org
AJ Saggiomo, K Kato, T Kaiya - Journal of Medicinal Chemistry, 1968 - ACS Publications
Various fluorine-containing a-dialkylaminomethyl-2-phenvl-4-quinolinemethanol derivatives have been prepared for evaluation against Plasmodium berghei in mice. Preliminary …
Number of citations: 15 pubs.acs.org
J Nagamine, T Kawamura, T Tokunaga… - … Chemistry & High …, 2006 - ingentaconnect.com
… Fortunately, this was easily separated from the isomer 1diethylaminoethyl-4-iodo-6-trifluoromethylisatin, and more importantly, compound 30 showed comparable activity (EC50 = 310 …
Number of citations: 8 www.ingentaconnect.com
JL Kgokong, PP Smith, GM Matsabisa - Bioorganic & medicinal chemistry, 2005 - Elsevier
… Isatin or the 6-trifluoromethylisatin prepared earlier 27 was condensed with thiocarbazide in K 2 CO 3 solution to form 1,2,4-triazino-[5,6b]indole-3-thione (1) or 6-trifluoromethyl-1,2,4-…
Number of citations: 92 www.sciencedirect.com
FR Calabri, V Colotta, D Catarzi, F Varano… - European journal of …, 2005 - Elsevier
… Oxidation with cromic anhydride of the 6-trifluoromethylisatin 22 [24] yielded the 6-trifluoromethyl-1,2-dihydro-3,1-benzoxazine-2,4-dione 23 which was transformed into the methyl 2-…
Number of citations: 40 www.sciencedirect.com

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